4,5-Diaminopentanoic acid

Vue d'ensemble

Description

4,5-Diaminopentanoic acid, also known as Ornithine, is an amino acid produced during the urea cycle from the splitting off of urea from arginine . It allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine . It is also a starting point for the synthesis of many polyamines such as putrescine .

Synthesis Analysis

Ornithine is one of the products of the action of the enzyme arginase on L-arginine, creating urea . Therefore, ornithine is a central part of the urea cycle, which allows for the disposal of excess nitrogen . It is also the starting point for the synthesis of polyamines such as putrescine .Molecular Structure Analysis

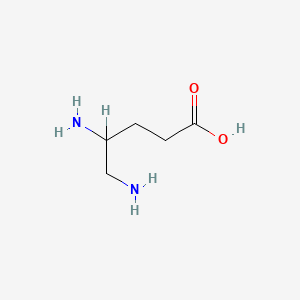

The molecular formula of 4,5-Diaminopentanoic acid is C5H12N2O2 . The InChI code is 1S/C5H12N2O2.2ClH/c6-3-4 (7)1-2-5 (8)9;;/h4H,1-3,6-7H2, (H,8,9);2*1H .Chemical Reactions Analysis

Ornithine plays a central role in the urea cycle and is important for the disposal of excess nitrogen (ammonia) . It is also involved in the synthesis of polyamines such as putrescine .Physical And Chemical Properties Analysis

4,5-Diaminopentanoic acid has a molecular weight of 205.08 . It is a powder with a melting point of 174-175 . It is stored at room temperature .Applications De Recherche Scientifique

Bio-based Production of Chemicals : 4,5-Diaminopentanoic acid, specifically 1,5-diaminopentane, is gaining interest as a platform chemical for bio-based polymers. Research on engineered strains like Corynebacterium glutamicum or Escherichia coli has been conducted to produce this compound from renewable feedstocks (Kind & Wittmann, 2011).

Synthesis of Unusual Basic Amino Acids : Stereoselective synthesis of unusual basic amino acids, including 2,4-diaminopentanoic acid, has been achieved by hydrogenation of cyclic α,β-dehydro dipeptides. This process is significant for producing compounds that are estimated to be metabolic products of specific bacteria (Park et al., 1989).

Nitric Oxide Measurements : 4,5-Diaminofluorescein, a derivative of 4,5-diaminopentanoic acid, is used for detecting and imaging nitric oxide (NO) due to its sensitivity and specificity. However, it also reacts with other compounds like dehydroascorbic acid and ascorbic acid, which is significant in studies involving NO synthase (Zhang et al., 2002).

Construction of Dendrimers : Chiral n,n+1-diamino acids, including 4,5-diaminopentanoic acid, have been used in synthesizing dendrimers. These compounds are utilized as branching units in the construction of complex molecular structures (Bellis et al., 2002).

Competitive Intramolecular Aminolysis : Methyl 4,5-diaminopentanoate has been studied for its behavior in competitive intramolecular aminolysis, which is crucial for understanding the formation of certain lactam rings (Patterson et al., 1994).

Pharmacological Properties : Derivatives of 4,5-diaminopentanoic acid have been studied for their pharmacological properties, especially as cholecystokinin antagonists in medical applications (Makovec et al., 1987).

Ornithine Metabolism : The compound has been investigated in the metabolism of ornithine by Clostridium sticklandii, which is significant for understanding biochemical pathways in certain bacteria (Tsuda & Friedmann, 1970).

Synthesis of Isotopomers : Research has been conducted on the synthesis of isotopomers of 5-Amino-4-oxopentanoic acid, including 4,5-diaminopentanoic acid, for applications in biosynthesis studies (Shrestha‐Dawadi & Lugtenburg, 2003).

Chemiluminescence in Analytical Chemistry : 4,5-Diaminophthalhydrazide, a derivative, has been used as a chemiluminescence reagent for α-keto acids in liquid chromatography (Ishida et al., 1990).

Fermentation Broth Purification : It has been studied in the context of separating and purifying diamines, including 4,5-diaminopentanoic acid, from fermentation broth, which is crucial for industrial applications (Lee et al., 2019).

Mécanisme D'action

L-Ornithine is metabolized to L-arginine . L-arginine stimulates the pituitary release of growth hormone . Burns or other injuries affect the state of L-arginine in tissues throughout the body . As De novo synthesis of L-arginine during these conditions is usually not sufficient for normal immune function, nor for normal protein synthesis, L-ornithine may have immunomodulatory and wound-healing activities under these conditions (by virtue of its metabolism to L-arginine) .

Safety and Hazards

Propriétés

IUPAC Name |

4,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-3,6-7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGAAJQIFBEYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930848 | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diaminopentanoic acid | |

CAS RN |

99363-27-6, 140465-14-1 | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099363276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

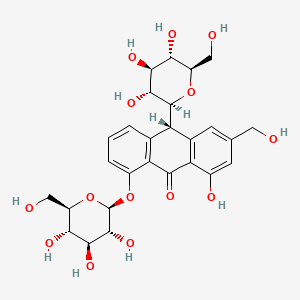

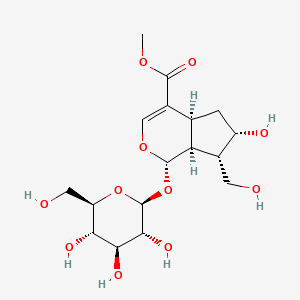

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1S)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1195528.png)

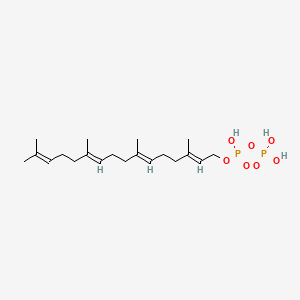

![5-[2-(4-Hydroxyphenyl)ethynyl]benzene-1,3-diol](/img/structure/B1195530.png)

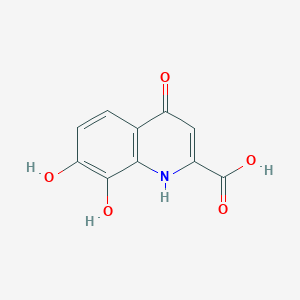

![3-Aminothiazolo[3,2-a]benzimidazole-2-carbonitrile](/img/structure/B1195533.png)